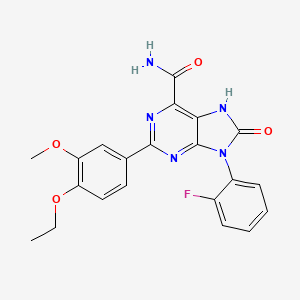
2-(4-ethoxy-3-methoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethoxy-3-methoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H18FN5O4 and its molecular weight is 423.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-ethoxy-3-methoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of the compound involves the reaction of an equimolar mixture of specific precursors under controlled conditions. The yield of the synthesized product was reported at 82%, with a melting point between 246–248 °C, indicating good purity and crystallinity .
Anticancer Properties
Recent studies have demonstrated that purine derivatives exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, a structure–activity relationship (SAR) study revealed that modifications in the aryl moieties can enhance cytotoxicity against leukemia cells .
Antiviral Activity
In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Specific derivatives have been reported to possess activity against viral replication mechanisms, particularly in the context of hepatitis C virus (HCV) inhibition . The activity is often linked to structural features that enhance binding affinity to viral proteins.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. A comparative analysis indicated that it demonstrated greater anti-inflammatory activity than curcumin in certain assays, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : The purine scaffold allows for interaction with various kinases involved in cell proliferation and survival pathways.
- Modulation of Immune Response : Some derivatives act as ligands for Toll-like receptors (TLRs), enhancing immune response and offering therapeutic potential in vaccine development .
Case Studies
Several case studies have illustrated the efficacy of the compound in preclinical models:
- Study on Cancer Cell Lines : In vitro studies showed that the compound significantly reduced cell viability in multiple myeloma-derived L363 cells, with an IC50 value indicating potent activity .
- HCV Replication Studies : In cellular models expressing HCV proteins, treatment with the compound resulted in a marked decrease in viral load, showcasing its potential as an antiviral agent .
Properties
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O4/c1-3-31-14-9-8-11(10-15(14)30-2)19-24-16(18(23)28)17-20(26-19)27(21(29)25-17)13-7-5-4-6-12(13)22/h4-10H,3H2,1-2H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLUMVMTFQOZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














